molecular formula C26H24FNO3S B2955671 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 866842-59-3

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2955671
CAS RN: 866842-59-3
M. Wt: 449.54
InChI Key: RAZJHIOOPAMLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline class of compounds. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. In recent years, there has been growing interest in the potential therapeutic applications of this compound in the treatment of various inflammatory and autoimmune diseases.

Mechanism of Action

The mechanism of action of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is primarily through its inhibition of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one. 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a key signaling molecule that regulates inflammation and immune responses. By inhibiting 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one increases the levels of cAMP, which in turn leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one are primarily related to its anti-inflammatory and immunomodulatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of immune cells such as T cells and macrophages. It has also been shown to have antioxidant and neuroprotective effects in certain models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one for lab experiments is its high potency and selectivity for 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one. This makes it a useful tool for investigating the role of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in various biological processes and disease models. However, one limitation of the compound is its relatively poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one. One area of interest is in the development of novel therapeutic agents based on the compound for the treatment of various inflammatory and autoimmune diseases. Another potential direction is in the investigation of the compound's effects on other signaling pathways and biological processes beyond 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one inhibition. Finally, there is also potential for the development of new synthetic methods for the compound that could improve its solubility and other properties.

Synthesis Methods

The synthesis of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a multi-step process that involves the use of several chemical reagents and catalysts. The synthesis typically begins with the preparation of a suitable starting material, which is then subjected to a series of chemical reactions to produce the final product. The exact details of the synthesis method may vary depending on the specific application and requirements of the compound.

Scientific Research Applications

The primary scientific research application of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is in the field of drug discovery and development. The compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory and autoimmune diseases. It has also been investigated as a potential treatment for other conditions such as cancer, neurodegenerative disorders, and infectious diseases.

properties

IUPAC Name

6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3S/c1-17(2)20-7-10-22(11-8-20)32(30,31)25-16-28(15-19-6-4-5-18(3)13-19)24-12-9-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZJHIOOPAMLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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